molecular formula C14H17N5 B5392068 N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE

N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE

Cat. No.: B5392068
M. Wt: 255.32 g/mol
InChI Key: VKQKRLSSQWFATJ-UHFFFAOYSA-N
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Description

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-6-4-5-7-12(9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQKRLSSQWFATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)UREA: Similar structure but with a urea group instead of a guanidine group.

    N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)THIOUREA: Contains a thiourea group, which may impart different chemical properties.

Uniqueness

N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N-(2-METHYLPHENYL)GUANIDINE is unique due to its specific combination of a pyrimidine ring and a phenyl group, along with the guanidine functionality

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